physicochemical properties of sulfanilic acid for research
physicochemical properties of sulfanilic acid for research
An in-depth guide to the physicochemical properties of sulfanilic acid, tailored for researchers, scientists, and drug development professionals.
Introduction
Sulfanilic acid (4-aminobenzenesulfonic acid) is a crystalline organic compound that holds significant importance as a versatile intermediate in the chemical and pharmaceutical industries. Structurally, it is an aminobenzenesulfonic acid, featuring both an acidic sulfonic acid group and a basic amino group attached to a benzene (B151609) ring. This unique bifunctional nature allows it to exist as a zwitterion, or inner salt, which profoundly influences its physical and chemical properties.[1][2][3] Its high melting point, solubility characteristics, and reactivity make it a crucial building block for the synthesis of sulfa drugs, azo dyes, and optical brighteners.[1][4][5] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its use and purification, and visual diagrams to illustrate key concepts and workflows.
Core Physicochemical Properties
The properties of sulfanilic acid are largely dictated by its zwitterionic structure in the solid state (H₃N⁺C₆H₄SO₃⁻).[6][7][8] This internal salt formation leads to strong intermolecular forces, resulting in a high melting point and low solubility in nonpolar organic solvents.[2][9]
General and Physical Properties
The fundamental physical and chemical identifiers for sulfanilic acid are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-Aminobenzene-1-sulfonic acid | [1][4] |
| CAS Number | 121-57-3 | [1][10] |
| Molecular Formula | C₆H₇NO₃S | [1][5][11] |
| Molecular Weight | 173.19 g/mol | [5][10][11] |
| Appearance | White to off-white or light-grey crystalline solid. | [1][4][12] |
| Melting Point | 288 °C (561 K); decomposes | [4][9][10][11] |
| Boiling Point | Decomposes at melting point | [4] |
| Density | 1.485 g/cm³ (at 25 °C) | [4][9][11] |
Solubility and Acid-Base Properties
The solubility of sulfanilic acid is highly dependent on pH due to its amphoteric nature. It is sparingly soluble in water and most organic solvents but dissolves readily in alkaline solutions.[4][13]
| Property | Value / Description | Reference(s) |
| Solubility in Water | 12.51 g/L | [4][9] |
| Solubility in Organic Solvents | Insoluble in ethanol, diethyl ether, and benzene. | [4][13] |
| Solubility in Aqueous Solutions | Highly soluble in basic solutions (e.g., sodium carbonate, NaOH); moderately soluble in fuming HCl. | [1][4][12][13] |
| pKa | 3.24 (for the -NH₃⁺ group) | [4][9][14][15] |
| Isoelectric Point (pI) | 1.25 | [1][4] |
Spectral Properties
Spectroscopic data is crucial for the identification and characterization of sulfanilic acid.
| Spectrum | Key Features / Wavenumbers (cm⁻¹) | Reference(s) |
| FT-IR | Key bands observed include: 2855 (C-H symmetric and antisymmetric vibrations), 1639 & 1572 (related to the amino group), 1490 (benzene ring), and strong absorptions corresponding to the sulfonate group (SO₂ stretches).[16][17] | [16][17] |
| UV-Vis | Exhibits characteristic ultraviolet absorption. In acidic solution (1% HCl), it shows minimal absorption at 300 nm.[18][19] The sodium salt is also UV-active.[20] | [18][19][20] |
| ¹H NMR | The proton NMR spectrum in a solvent like DMSO-d₆ shows distinct signals for the aromatic protons and the amine protons.[21] | [22] |
| ¹³C NMR | The carbon NMR spectrum provides signals corresponding to the six carbon atoms of the benzene ring, which are useful for structural confirmation.[22][23] | [22][23] |
Key Experimental Protocols
Detailed methodologies for common laboratory procedures involving sulfanilic acid are provided below.
Purification by Recrystallization
This protocol leverages the low solubility of sulfanilic acid in water at its isoelectric point.
Methodology:
-
Dissolution: Dissolve impure sulfanilic acid in a minimum amount of boiling water. Sulfanilic acid crystallizes from water as a dihydrate.[4][14]
-
Decolorization: If the solution is colored (often due to oxidation byproducts), add a small amount of activated charcoal and boil for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize the precipitation of sulfanilic acid crystals. The optimal pH for precipitation is its isoelectric point, 1.25.[1][4]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water. Dry the crystals at 105°C for 2-3 hours to remove water, yielding the anhydrous form.[14][15]
Synthesis of an Azo Dye (Orange II)
This procedure is a classic example of diazotization followed by an azo coupling reaction, illustrating a primary application of sulfanilic acid.[24]
Methodology:
-
Preparation of Solution A (Diazonium Salt):
-
In a 100 mL beaker, dissolve 0.5 g of sulfanilic acid and 0.15 g of anhydrous sodium carbonate in 10 mL of water. Warm gently if necessary to achieve a clear solution.[24]
-
Cool the solution to below 5°C in an ice bath.
-
Add a solution of 0.2 g of sodium nitrite (B80452) (NaNO₂) in 2 mL of water and stir.
-
Slowly add 0.5 mL of concentrated HCl dropwise while keeping the temperature below 5°C. A fine precipitate of the diazonium salt should form. This is the diazonium salt suspension.
-
-
Preparation of Solution B (Coupling Agent):
-
In a separate beaker, dissolve 0.4 g of 2-naphthol (B1666908) in 5 mL of 5% aqueous sodium hydroxide (B78521) solution.
-
Cool this solution in an ice bath.
-
-
Azo Coupling:
-
Slowly, and with continuous stirring, add the cold 2-naphthol solution (Solution B) to the diazonium salt suspension (Solution A).
-
A vibrant orange-red precipitate of Orange II will form immediately.[24]
-
Allow the mixture to stand in the ice bath for 10-15 minutes to ensure the reaction is complete.
-
-
Isolation and Purification:
-
Collect the dye by vacuum filtration.
-
Wash the solid with a small amount of cold water.
-
The crude product can be recrystallized from a minimal amount of hot water, if necessary, to improve purity.
-
Visualizations: Structures and Workflows
Zwitterionic Structure of Sulfanilic Acid
The diagram below illustrates the internal salt structure of sulfanilic acid, with a positively charged ammonium (B1175870) group and a negatively charged sulfonate group. This zwitterionic form is key to its physical properties.[6][7]
Caption: Zwitterionic structure of sulfanilic acid.
Experimental Workflow: Azo Dye Synthesis
This workflow outlines the key steps and reagents required for the synthesis of an azo dye, starting from sulfanilic acid. The process involves the formation of a diazonium salt intermediate followed by electrophilic aromatic substitution.[25]
Caption: Workflow for the synthesis of an azo dye.
Logical Relationship: pH and Solubility
This diagram illustrates the relationship between pH and the solubility of sulfanilic acid, highlighting its minimum solubility at the isoelectric point.
Caption: The effect of pH on sulfanilic acid solubility.
References
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